2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Overview
Description
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as MOPSO chloride and is used as a reagent in organic synthesis. MOPSO chloride has a sulfonate group that makes it a strong acid and a reactive molecule.
Scientific Research Applications
Synthesis of Complex Compounds
The compound has been utilized in the synthesis of complex organic structures. For instance, Hayun et al. (2012) synthesized a compound by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation with ammonia gas, which involved 2-methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride as an intermediate (Hayun et al., 2012).
Process Optimization in Chemical Synthesis
W. Xu et al. (2018) focused on optimizing the synthesis process of a related compound, highlighting the importance of reaction conditions like molar ratio, reaction time, and temperature in achieving high yields (W. Xu et al., 2018).
Facilitating the Synthesis of Sulfonyl Chlorides
In 1992, Dong-Wook Kim et al. described a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, showcasing the role of compounds like this compound in such syntheses (Dong-Wook Kim et al., 1992).
Biological Screening and Antioxidant Activities
A. Fatima et al. (2013) synthesized a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, which involved the use of benzene sulfonyl chloride. These compounds were screened for antioxidant activities and showed prominent activity against certain enzymes (A. Fatima et al., 2013).
Future Directions
properties
IUPAC Name |
2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEWAIRJQKPKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518292 | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80223-79-6 | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80223-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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